N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
N-[(2E)-4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a bis-thiazole derivative featuring a unique ylidene group at the 2-position of a 4,5-dimethylthiazole ring and a carboxamide moiety at the 5-position of a second thiazole ring substituted with a propyl chain and a pyrrole group. This compound’s structural complexity arises from its dual thiazole cores, which are linked via an imine-like ylidene bond. For instance, thiazole-5-carboxamide derivatives are typically synthesized via hydrolysis of ester intermediates followed by amine coupling , and ylidene-containing thiazoles are often generated through cyclization or condensation reactions .
Properties
Molecular Formula |
C16H18N4OS2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H18N4OS2/c1-4-7-12-13(23-16(18-12)20-8-5-6-9-20)14(21)19-15-17-10(2)11(3)22-15/h5-6,8-9H,4,7H2,1-3H3,(H,17,19,21) |
InChI Key |
MFXGWHPNHAXIHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC(=C(S3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Thiazole Carboxamides with Aromatic Substituents
- 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide ():
- Substituents: A pyridinyl group at the 2-position and a methyl group at the 4-position.
- Key Differences: The pyridinyl group may enhance π-π stacking interactions in biological targets, whereas the target compound’s pyrrole substituent could offer distinct electronic effects due to its lone pair electrons and smaller aromatic system.
- Synthesis: Prepared via coupling of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate with amines .
Ylidene-Containing Thiazoles
- N-(3,4-Dimethyl-5-isopropyl-1,3-thiazol-2(3H)-ylidene)-3-nitrobenzenesulfonamide (17e, ):
- Substituents: 3,4-Dimethyl and 5-isopropyl groups on the thiazole ring, with a nitrobenzenesulfonamide group.
- Key Differences: The sulfonamide group in 17e may increase hydrophilicity compared to the carboxamide in the target compound. The nitro group could also influence redox properties.
- Physical Data: ¹H NMR (CDCl₃) δ 1.25 (d, J = 6.8 Hz, 6H), 2.45 (s, 3H), 3.10 (septet, J = 6.8 Hz, 1H) .
Thiazoles with Alkyl Chains
- N-(5-Isopropyl-4-trifluoromethyl-1,3-thiazol-2-yl)-3-nitrobenzenesulfonamide (16h, ):
- Substituents: Isopropyl and trifluoromethyl groups.
- Key Differences: The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the target compound’s propyl chain may balance solubility and membrane permeability.
Metabolic and Stability Considerations
- Sulfonamide vs. Carboxamide : Sulfonamide derivatives (e.g., methazolamide metabolites in –4) undergo glutathione conjugation and redox cycling , whereas carboxamides like the target compound may exhibit different metabolic pathways due to reduced electrophilicity.
- Ylidene Stability : Ylidene groups in thiazoles (e.g., ) are prone to hydrolysis or tautomerization, suggesting the target compound’s stability could be influenced by solvent polarity or pH .
Biological Activity
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and antiviral effects, supported by relevant data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N4OS2 |
| Molecular Weight | 310.4 g/mol |
| CAS Number | 1219573-28-0 |
| Structure | Chemical Structure |
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has been tested against gram-positive and gram-negative bacteria with varying degrees of success.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of 15 µg/mL for S. aureus and 25 µg/mL for E. coli, demonstrating its potential as an antibacterial agent .
Antiviral Activity
Recent research has explored the antiviral properties of thiazole derivatives, particularly their effectiveness against viral infections such as hepatitis C and HIV.
Research Findings:
In vitro studies have indicated that this compound inhibits the replication of the hepatitis C virus (HCV) by targeting the NS5B RNA polymerase with an IC50 value of approximately 32 µM. This suggests a promising avenue for further research into its use as an antiviral agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Thiazole derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms.
Mechanism of Action:
The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell growth. For example, the compound has been shown to inhibit cyclooxygenase (COX) enzymes which are often overexpressed in cancer cells.
Case Study: COX Inhibition
In a study focusing on COX-II inhibitors, this compound exhibited an IC50 value of 0.52 µM against COX-II, indicating strong potential as an anti-inflammatory and anticancer agent .
Summary of Biological Activities
| Activity Type | Target/Organism | IC50 Value |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 15 µg/mL |
| Antibacterial | Escherichia coli | 25 µg/mL |
| Antiviral | HCV NS5B | 32 µM |
| Anticancer | COX-II | 0.52 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
